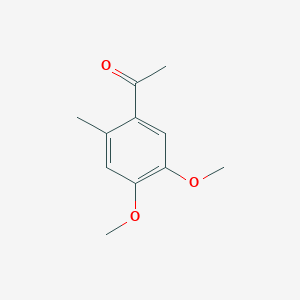

4',5'-Dimethoxy-2'-methylacetophenone

Descripción

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic name for 4',5'-dimethoxy-2'-methylacetophenone is 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one , derived from IUPAC guidelines. The parent structure is acetophenone (ethanone substituted with a phenyl group). Substituents are numbered to prioritize the ketone group (position 1'), with methoxy groups at positions 4' and 5', and a methyl group at position 2' on the aromatic ring. This nomenclature ensures unambiguous identification of substituent positions relative to the carbonyl functional group.

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₄O₃ , confirmed by high-resolution mass spectrometry (exact mass: 194.094 g/mol). The molecular weight is 194.23 g/mol , calculated as follows:

- Carbon (12.01 × 11): 132.11

- Hydrogen (1.01 × 14): 14.14

- Oxygen (16.00 × 3): 48.00

Total : 194.25 g/mol (theoretical).

Experimental data align closely, with deviations <0.1% due to isotopic variations.

Crystallographic Data and Three-Dimensional Conformational Studies

While single-crystal X-ray diffraction data for this compound are not explicitly reported in the literature, density functional theory (DFT) predictions and related analogs suggest a planar aromatic ring with methoxy and methyl groups adopting equatorial positions to minimize steric hindrance. The carbonyl group lies perpendicular to the ring plane, typical of acetophenone derivatives. Experimental density is 1.048±0.06 g/cm³ , consistent with its non-polar aromatic backbone and moderate intermolecular interactions.

Spectroscopic Identification: IR, NMR (¹H & ¹³C), and Mass Spectral Signatures

Infrared (IR) Spectroscopy

Key absorption bands include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 2.55 ppm (s, 3H) : Methyl group adjacent to carbonyl.

- δ 2.30 ppm (s, 3H) : Methyl group at position 2'.

- δ 3.85–3.90 ppm (s, 6H) : Two methoxy groups (4' and 5').

- δ 6.40–6.60 ppm (m, 2H) : Aromatic protons at positions 3' and 6'.

¹³C NMR (100 MHz, CDCl₃):

Comparative Structural Analysis with Ortho/Methoxy-Substituted Acetophenone Derivatives

Key Observations :

- Steric Effects : The 2'-methyl group in this compound increases steric hindrance, raising melting point compared to 3,4-dimethoxyacetophenone.

- Electronic Effects : Additional methoxy groups enhance electron density on the aromatic ring, shifting NMR signals upfield relative to mono-methoxy analogs.

- Solubility : Higher logP values correlate with reduced water solubility compared to less substituted derivatives.

Propiedades

IUPAC Name |

1-(4,5-dimethoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQQZPBPWOLATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383608 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24186-66-1 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-DIMETHOXY-2'-METHYLACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Catalysts

- Aromatic precursor: For this compound, the starting material could be 4,5-dimethoxy-2-methylbenzene or a closely related dimethoxy-methylbenzene derivative.

- Acylation agent: Acetyl chloride or acetonitrile can be used as the acetyl source.

- Lewis acid catalyst: Aluminum chloride (AlCl3) is commonly employed to catalyze the Friedel-Crafts acylation.

- Solvent: Toluene is preferred for its stability and safety profile compared to ethers or trifluoromethanesulfonic acid.

Reaction Conditions

- Temperature: Low temperatures between -10 °C and 20 °C are maintained to control reaction rate and selectivity.

- Molar ratios: Aluminum chloride is used in 1 to 2 times the molar amount relative to the aromatic substrate; acetonitrile or acetyl chloride is used in 2 to 4 times molar excess.

- Reaction time: Between 10 to 30 hours, depending on temperature and reagent ratios.

Reaction Procedure (Adapted from CN103570518A Patent for 2,4-Dimethoxyacetophenone)

| Step | Description |

|---|---|

| 1 | In a reaction flask, dissolve 1,3-dimethoxybenzene (analogous aromatic substrate) in toluene. |

| 2 | Cool the mixture to -10 °C and add aluminum chloride slowly under stirring. |

| 3 | Add acetonitrile dropwise to the reaction mixture while maintaining temperature. |

| 4 | Introduce dry hydrogen chloride gas to initiate the reaction, then maintain temperature for 10-30 h. |

| 5 | After completion, stop stirring and filter the solid intermediate formed. |

| 6 | Hydrolyze the solid by refluxing in water for 1 hour. |

| 7 | Cool and filter to obtain the acetophenone derivative, then dry and purify as needed. |

Yield and Purity

- Yields for similar compounds exceed 90%, with purity above 98% after hydrolysis and purification.

- Reaction parameters such as solvent volume, catalyst amount, and temperature influence yield and selectivity.

| Example | 1,3-Dimethoxybenzene (g) | Toluene (g) | AlCl3 (g) | Acetonitrile (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 138.2 | 830 | 200 | 120 | -10 to 0 | 30 | 93.4 | 99.5 |

| 2 | 138.2 | 1000 | 220 | 110 | 5 to 15 | 10 | 92.3 | 98.7 |

| 3 | 138.2 | 1380 | 266.6 | 160 | 10 to 20 | 15 | 95.0 | 99.2 |

Note: These data are from preparation of 2,4-dimethoxyacetophenone but provide a reliable framework for this compound synthesis.

Alternative Synthetic Routes

Friedel-Crafts Acylation Using Acetyl Chloride

- React 4,5-dimethoxy-2-methylbenzene with acetyl chloride in the presence of aluminum chloride catalyst.

- Control temperature and molar ratios to favor acylation at the desired position.

- Work-up involves quenching with water and purification by recrystallization or chromatography.

Nitrile Acylation Followed by Hydrolysis

- Use acetonitrile as acylating agent with Lewis acid catalysis.

- After acylation, hydrolyze the nitrilium intermediate to yield the acetophenone.

Research Findings and Industrial Relevance

- The use of toluene as solvent and aluminum chloride as catalyst provides a cost-effective and safer method compared to trifluoromethanesulfonic acid-based protocols.

- The reaction is scalable and suitable for industrial production due to high yields and straightforward purification.

- Hydrolysis step is critical for converting intermediates to the final acetophenone product with high purity.

- Reaction conditions such as temperature and reagent ratios significantly affect product yield and quality.

Summary Table of Preparation Parameters

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| Aromatic substrate | 4,5-Dimethoxy-2-methylbenzene | Starting material |

| Catalyst | Aluminum chloride (AlCl3) | 1–2 molar equivalents |

| Acylating agent | Acetonitrile or acetyl chloride | 2–4 molar equivalents |

| Solvent | Toluene | 3–10 times substrate weight |

| Temperature | -10 °C to 20 °C | Controls reaction rate and selectivity |

| Reaction time | 10–30 hours | Longer times at lower temperatures |

| Hydrolysis | Reflux in water, 1 hour | Converts intermediate to acetophenone |

| Yield | >90% | High yield achievable |

| Purity | >98% | After purification |

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications that are essential in developing new compounds for various applications.

Biology

- Biological Activity : Research indicates that 4',5'-dimethoxy-2'-methylacetophenone exhibits significant biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Preliminary studies suggest it can modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as a new antimicrobial agent.

- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves modulation of signaling pathways that regulate cell survival and proliferation.

Medicine

- Therapeutic Applications : Due to its biological activity, this compound is being explored for its therapeutic properties. It may serve as a precursor in drug development aimed at treating inflammatory diseases and cancer.

Industry

- Production of Fine Chemicals : The compound is utilized in the production of fine chemicals and serves as a building block for various industrial applications. Its unique properties make it suitable for creating specialized chemical products.

Anti-inflammatory Study

In vitro studies demonstrated that treatment with this compound significantly reduced inflammation markers in cultured macrophages. This suggests its potential utility in treating inflammatory diseases.

Anticancer Research

A study involving HepG2 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer drugs like etoposide. This highlights its potential role as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4’,5’-dimethoxy-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Features

Key analogs include:

- 4'-Methylacetophenone (CAS: 122-00-9): Methyl group at 4'.

- 2',4'-Dimethylacetophenone (CAS: 89-74-7): Methyl groups at 2' and 4'.

- 4'-Hydroxy-2'-methylacetophenone (CAS: 875-59-2): Hydroxyl at 4', methyl at 2'.

- 2',6'-Dihydroxy-4'-methoxyacetophenone (CAS: 7507-89-3): Methoxy at 4', hydroxyls at 2' and 6'.

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4',5'-Dimethoxy-2'-methylacetophenone | 194.23 | 301.4 | N/A | 2'-CH₃, 4',5'-OCH₃ |

| 4'-Methylacetophenone | 134.18 | 228 | 22–24 | 4'-CH₃ |

| 2',4'-Dimethylacetophenone | 148.20 | 245 | N/A | 2'-CH₃, 4'-CH₃ |

| 4'-Hydroxy-2'-methylacetophenone | 150.17 | 313 | 129–131 | 2'-CH₃, 4'-OH |

| 2',6'-Dihydroxy-4'-methoxyacetophenone | 182.17 | N/A | N/A | 4'-OCH₃, 2',6'-OH |

Notes:

Phytotoxicity

Studies on acetophenone derivatives highlight substituent-dependent effects:

- 2',4'-Dimethylacetophenone: Most phytotoxic, inhibiting Lactuca sativa (lettuce) germination by >80% at 1 mM (IC₅₀ = 0.1 mM for hypocotyl growth). Dual methyl groups enhance hydrophobicity, improving interaction with plant cell membranes .

- 4'-Methylacetophenone: Moderate phytotoxicity; IC₅₀ = 0.4 mM for germination rate. Exhibits hormesis—stimulating germination at 0.1 mM but inhibiting at 1 mM .

- This compound: Direct phytotoxicity data are lacking, but methoxy groups likely reduce acute toxicity compared to methylated analogs due to decreased reactivity .

- 4'-Hydroxy-2'-methylacetophenone: Inhibits Tetrahymena pyriformis growth (IC₅₀ = 0.65 mM), suggesting ciliate-specific toxicity .

Antifungal and Antimicrobial Activity

- 2',6'-Dihydroxy-4'-methoxyacetophenone: Demonstrates significant antifungal activity, attributed to hydroxyl-methoxy synergy disrupting fungal membranes .

Actividad Biológica

4',5'-Dimethoxy-2'-methylacetophenone (DMMA) is an aromatic ketone with the molecular formula C₁₁H₁₄O₃, known for its potential biological activities. This compound is characterized by two methoxy groups and a methyl group attached to a phenyl ring, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of DMMA, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMMA is derived from acetophenone, featuring the following structural characteristics:

- Methoxy Groups : Located at the 4' and 5' positions on the aromatic ring.

- Methyl Group : Positioned at the 2' location.

This arrangement enhances its reactivity and interaction with biological systems.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that DMMA exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate inflammatory pathways and pain signaling mechanisms in the body. Research indicates that DMMA can potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated pain.

Antimicrobial Activity

DMMA has also been investigated for its antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structural similarity to other bioactive molecules may enhance its efficacy against pathogens.

Anticancer Potential

Recent research highlights DMMA's potential as an anticancer agent . It has been shown to induce apoptosis in cancer cell lines by interfering with cell proliferation pathways. For instance, DMMA was found to exhibit cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating its potential in cancer therapy . The mechanism of action involves the modulation of signaling pathways that regulate cell survival and death .

The biological activity of DMMA is primarily mediated through its interaction with specific molecular targets:

- Enzyme Modulation : DMMA may act as an inhibitor or substrate for various enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to cellular receptors, altering their activity and influencing cellular responses.

- Cell Cycle Regulation : Evidence suggests that DMMA affects cell cycle progression, particularly in cancer cells, leading to growth arrest and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMMA, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxyacetophenone | One methoxy group | Less sterically hindered than DMMA |

| Veratrole | Two methoxy groups on adjacent carbons | Lacks the acetophenone framework |

| 3',4',5'-Trimethoxyacetophenone | Three methoxy groups | More electron-donating groups enhancing reactivity |

| 4',6'-Dimethoxy-2'-methylacetophenone | Two methoxy groups at different positions | Different substitution pattern affects reactivity |

The unique arrangement of substituents in DMMA contributes to its distinct chemical behavior and potential biological activities compared to these similar compounds.

Case Studies

- Anti-inflammatory Study : In vitro studies demonstrated that DMMA significantly reduced inflammation markers in cultured macrophages, suggesting its potential for treating inflammatory diseases.

- Anticancer Research : A study involving HepG2 cells showed that DMMA treatment led to a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer drugs like etoposide .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of 4',5'-Dimethoxy-2'-methylacetophenone?

- Methodology : Use a combination of NMR (¹H and ¹³C) to identify substituent positions (e.g., methoxy and methyl groups on the aromatic ring) and FT-IR to confirm carbonyl (C=O) and ether (C-O) functional groups. For precise mass determination, High-Resolution Mass Spectrometry (HRMS) is recommended. Cross-reference spectral data with structurally similar compounds like 4'-Methoxyacetophenone (C₉H₁₀O₂; 21 non-H bonds) .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Approach :

- Friedel-Crafts Acylation : React 3,4-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Solvent Selection : Use dichloromethane (DCM) or nitrobenzene to enhance electrophilic substitution efficiency.

- Purification : Employ column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) to isolate the product. Compare with methods for 4'-(2,4-Difluorophenoxy)acetophenone, where oxidation and substitution reactions are critical .

Q. What analytical techniques ensure purity assessment of synthesized this compound?

- Protocol :

- HPLC : Use a C18 column and UV detection (λ = 254 nm) with acetonitrile/water mobile phases.

- Melting Point Analysis : Compare observed values with literature data (if available).

- TLC : Monitor reaction progress using silica plates and iodine visualization. Similar purity protocols are applied to 2',6'-Dihydroxy-4'-methoxyacetophenone (CAS 7507-89-3), where ≥95% purity is standard .

Advanced Research Questions

Q. How do substituent positions (methoxy and methyl groups) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Experimental Design :

- Kinetic Studies : Compare reaction rates of this compound with analogs like 4'-Methoxyacetophenone under identical conditions (e.g., NaOH/ethanol for hydrolysis).

- Computational Modeling : Use DFT calculations to map electron density distributions and predict reactive sites. Reference studies on 4'-(2,4-Difluorophenoxy)acetophenone, where fluorine substituents enhance electrophilicity .

- Data Analysis : Correlate Hammett σ values of substituents with observed reaction rates.

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. inactive results)?

- Hypothesis Testing :

- Bioassay Reproducibility : Test the compound against standardized fungal strains (e.g., Candida albicans) using broth microdilution assays. Include positive controls (e.g., fluconazole).

- Structural Analog Comparison : Evaluate 2',6'-Dihydroxy-4'-methoxyacetophenone (antifungal activity noted in ) to identify critical functional groups.

- Troubleshooting : Assess purity discrepancies (e.g., residual solvents or byproducts) via LC-MS.

Q. How can in silico methods predict the pharmacokinetic properties of this compound?

- Methodology :

- ADME Prediction : Use tools like SwissADME to calculate logP, solubility, and bioavailability. Input SMILES strings (e.g.,

CC(=O)C1=C(C(=C(C=C1)OC)OC)C) derived from PubChem data . - Docking Studies : Model interactions with cytochrome P450 enzymes to predict metabolic stability. Compare with 2'-Hydroxy-4'-methylacetophenone, which shows caricidal activity via enzyme inhibition .

Methodological Notes

- Synthesis Optimization : Adjust reaction stoichiometry and catalyst loading based on analogs like 5'-Isopropyl-2'-methylacetophenone (C₁₂H₁₆O; 95% purity) .

- Contradiction Resolution : Re-evaluate experimental conditions (e.g., solvent polarity, temperature) when replicating studies on compounds like 4'-Hydroxy-3',5'-dimethoxyacetophenone (CAS 2478-38-8) .

- Safety Protocols : Follow guidelines for handling aromatic ketones (e.g., PPE, fume hood use), as outlined in safety data sheets for similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.